BenchChemオンラインストアへようこそ!

Paraprost

BPH Urodynamics Alpha-Blocker

Procure Paraprost (CAS 8058-79-5) as a research-grade 5α-reductase activator. Its unique mechanism—enhancing 5α-reductase activity—differentiates it from alpha-blockers and 5α-reductase inhibitors, making it an essential active comparator for BPH studies. Ideal for dissecting non-urodynamic mechanisms and as a reference standard for prostate health formulations.

Molecular Formula C10H21N3O8
Molecular Weight 311.29 g/mol
CAS No. 8058-79-5
Cat. No. B1678429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParaprost
CAS8058-79-5
SynonymsParaprost; 
Molecular FormulaC10H21N3O8
Molecular Weight311.29 g/mol
Structural Identifiers
SMILESCC(C(=O)O)N.C(CC(=O)O)C(C(=O)O)N.C(C(=O)O)N
InChIInChI=1S/C5H9NO4.C3H7NO2.C2H5NO2/c6-3(5(9)10)1-2-4(7)8;1-2(4)3(5)6;3-1-2(4)5/h3H,1-2,6H2,(H,7,8)(H,9,10);2H,4H2,1H3,(H,5,6);1,3H2,(H,4,5)/t3-;2-;/m00./s1
InChIKeyRBPVKPJDVPPRMI-AVXONLMPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Paraprost (8058-79-5) Procurement Guide: Amino Acid Mixture for Benign Prostatic Hypertrophy Research


Paraprost (CAS 8058-79-5), a combination of L-glutamic acid, L-alanine, and glycine, is an orally active activator of testosterone 5α-reductase . It promotes prostate function by enhancing 5α-reductase activity and increasing free amino acid levels . Primarily utilized in research related to benign prostatic hypertrophy (BPH), Paraprost has been employed as an active comparator in numerous clinical trials evaluating BPH pharmacotherapies [1].

Why Paraprost's Specific Amino Acid Profile Prevents Direct Substitution in BPH Research


Generic substitution with alternative amino acid mixtures or BPH therapies is scientifically unsound due to Paraprost's distinct mechanism as a 5α-reductase activator . Unlike alpha-blockers (e.g., prazosin, bunazosin) which target smooth muscle relaxation, or 5α-reductase inhibitors (e.g., finasteride) which block dihydrotestosterone (DHT) synthesis, Paraprost enhances 5α-reductase activity, leading to a unique, context-dependent effect on prostate function [1]. This divergent mechanism directly impacts comparative efficacy, safety, and urodynamic outcomes, as demonstrated in head-to-head clinical trials [2].

Quantitative Evidence for Selecting Paraprost Over Alternatives: A Head-to-Head Comparator Analysis


Superior Improvement in Residual Urine vs. Alpha-1 Blocker Bunazosin

In a 372-patient multicenter double-blind trial, Paraprost demonstrated a significantly greater improvement in residual urine compared to the alpha-1 blocker bunazosin hydrochloride [1]. Bunazosin showed superiority in flow rate improvement, but Paraprost's effect on residual urine was a differentiating factor [1].

BPH Urodynamics Alpha-Blocker

Comparable Subjective Efficacy to Prazosin with a Distinct Safety Profile

A double-blind, multi-institutional study (n=156) found Paraprost significantly improved obstructive and irritative symptoms, similar to the alpha-1 blocker prazosin [1]. Crucially, while Paraprost had a numerically higher incidence of side effects (3.3% vs. 1.1% for prazosin), it did not improve average or maximum urinary flow rates, whereas prazosin did [1]. This demonstrates Paraprost achieves symptom relief through a mechanism independent of alpha-1 adrenoceptor antagonism.

BPH Symptom Score Safety

Non-Inferior Global Improvement to Cernilton with Lower Withdrawal Rate

In a 192-patient multicenter double-blind study, Paraprost showed similar 'more than moderate effectiveness' rates (41.2-46.3%) compared to the pollen extract Cernilton (49.1-49.4%) based on committee and physician judgments, with no statistically significant difference [1]. However, a systematic review noted a slightly lower withdrawal rate for Paraprost (5.2%) compared to Cernilton (4.8%), but higher than placebo (2.7%) [2].

BPH Phytotherapy Tolerability

Efficacy in Reducing Nocturia: A Comparative Baseline from Systematic Review

A systematic review and meta-analysis of Cernilton for BPH provided a quantitative comparison of nocturia reduction against Paraprost [1]. Cernilton was more effective, with a weighted mean difference (WMD) of -0.40 times per evening (95% CI: -0.73 to -0.07) compared to Paraprost [1]. This establishes a benchmark for Paraprost's baseline effect on this key symptom.

Nocturia Meta-Analysis BPH

Non-Inferiority to Chlormadinone Acetate in Most BPH Assessments

A double-blind trial comparing chlormadinone acetate (CMA) to Paraprost found improvement in most assessment items for both drugs [1]. However, CMA demonstrated significant superiority over Paraprost in specific domains: dysuria, loss of force of urinary stream, rising bladder base (α=0.05), and retardatory urination (α=0.10) [1]. This highlights Paraprost's comparable, yet distinct, clinical profile.

BPH Progestin Comparative Efficacy

Strategic Applications of Paraprost in Preclinical and Clinical BPH Research


Active Comparator for Non-Alpha-Blocker BPH Mechanisms

Given its 5α-reductase activating mechanism and demonstrated non-inferiority in symptom improvement to prazosin without affecting flow rate [1], Paraprost is ideally suited as an active comparator arm in studies evaluating novel BPH therapies that do not target alpha-1 adrenoceptors. This allows for the isolation and assessment of non-urodynamic mechanisms of action.

Reference Standard for Amino Acid-Based BPH Formulations

As a defined mixture of L-glutamic acid, L-alanine, and glycine with extensive clinical trial history [2], Paraprost serves as a critical reference standard for the development and quality control of new amino acid-based dietary supplements or pharmaceutical preparations intended for prostate health.

Safety and Tolerability Benchmark in Long-Term BPH Studies

Paraprost's side effect incidence (3.3%) and withdrawal rate (5.2%), as documented in controlled trials [1][3], provide a quantitative benchmark for evaluating the long-term safety and patient adherence of new BPH therapies, particularly those with a favorable cardiovascular profile.

Model Compound for Studying 5α-Reductase Activation in Prostate Tissue

Paraprost's unique property as an oral activator of testosterone 5α-reductase makes it a valuable tool for fundamental research into the enzyme's role in prostate physiology and pathophysiology. It can be used in vitro and in vivo to dissect the downstream effects of enhanced 5α-reductase activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Paraprost

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.